

# 2,3-Dichlorobenzyl Alcohol: A Technical Safety and Hazard Assessment

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## Compound of Interest

Compound Name: 2,3-Dichlorobenzyl alcohol

Cat. No.: B150960

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of **2,3-Dichlorobenzyl alcohol** (CAS RN: 38594-42-2). Due to the limited availability of specific toxicological data for this isomer, this document also includes relevant information on the closely related 2,4-Dichlorobenzyl alcohol and general principles of chlorinated aromatic compound metabolism to provide a broader context for risk assessment.

## GHS Hazard Classification and Identification

**2,3-Dichlorobenzyl alcohol** is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is acute oral toxicity.<sup>[1]</sup>

Table 1: GHS Classification for **2,3-Dichlorobenzyl Alcohol**

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed

Source: TCI Safety Data Sheet<sup>[1]</sup>

Some suppliers also report classifications for skin, eye, and respiratory irritation; however, "Harmful if swallowed" is the most consistently reported hazard.<sup>[2]</sup>

Table 2: Chemical and Physical Properties

Property	Value
CAS Number	38594-42-2[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Cl <sub>2</sub> O[2]
Molecular Weight	177.02 g/mol [2]
Physical Form	Solid
Melting Point	85-88 °C

## Toxicological Data

Specific quantitative toxicological data, such as an LD50 value for **2,3-Dichlorobenzyl alcohol**, is not readily available in the public domain. The GHS Category 4 classification for acute oral toxicity indicates an expected LD50 range of 300 to 2000 mg/kg for rats.

For context, toxicological studies on the related isomer, 2,4-Dichlorobenzyl alcohol, are more extensive.

Table 3: Toxicological Data for 2,4-Dichlorobenzyl Alcohol (for reference)

Study Type	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	~2.7 - 3.0 g/kg	[3][4]
Prenatal Developmental Toxicity (NOAEL)	Rat	Oral	400 mg/kg/day	[5][6]

A prenatal developmental toxicity study on 2,4-Dichlorobenzyl alcohol in Sprague-Dawley rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg/day for both dams and prenatal development.[5][6] At a higher dose of 800 mg/kg/day, maternal toxicities and adverse effects on fetal development were observed.[5][6]

## Experimental Protocols

### Acute Oral Toxicity Assessment (OECD Test Guideline 420)

The primary hazard of **2,3-Dichlorobenzyl alcohol** is its acute oral toxicity. The internationally recognized method for assessing this is the OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure.<sup>[7][8][9][10][11]</sup> This method is designed to determine the presence of a hazardous effect and to allow for hazard classification, while minimizing the use of animals and avoiding lethality as an endpoint where possible.<sup>[7][10]</sup>

#### Methodology:

- Principle: Groups of animals of a single-sex (typically female rats) are administered the test substance in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.<sup>[10]</sup> The initial dose is selected based on a preliminary sighting study.<sup>[9][10]</sup>
- Animal Selection: Healthy, young adult rats of a common laboratory strain are used.<sup>[9]</sup> Females are generally preferred and should be nulliparous and non-pregnant.<sup>[9]</sup>
- Housing and Feeding: Animals are housed in appropriate conditions with a controlled diet. They are fasted prior to the administration of the test substance.<sup>[10]</sup>
- Administration: The substance is administered as a single oral dose via gavage.<sup>[10]</sup>
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.<sup>[8]</sup> Detailed observations are made shortly after dosing and at least once daily thereafter.<sup>[8][10]</sup>
- Endpoint: The study continues until a dose that produces evident toxicity or mortality is identified, or until no effects are seen at the highest dose level.<sup>[10]</sup> A gross necropsy is performed on all animals at the end of the study.<sup>[10]</sup>



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Figure 1: OECD 420 Acute Oral Toxicity Workflow.

## Potential Signaling Pathways and Metabolism

Specific studies on the signaling pathways affected by **2,3-Dichlorobenzyl alcohol** are not available. However, information on related compounds provides insight into potential metabolic routes and mechanisms of toxicity.

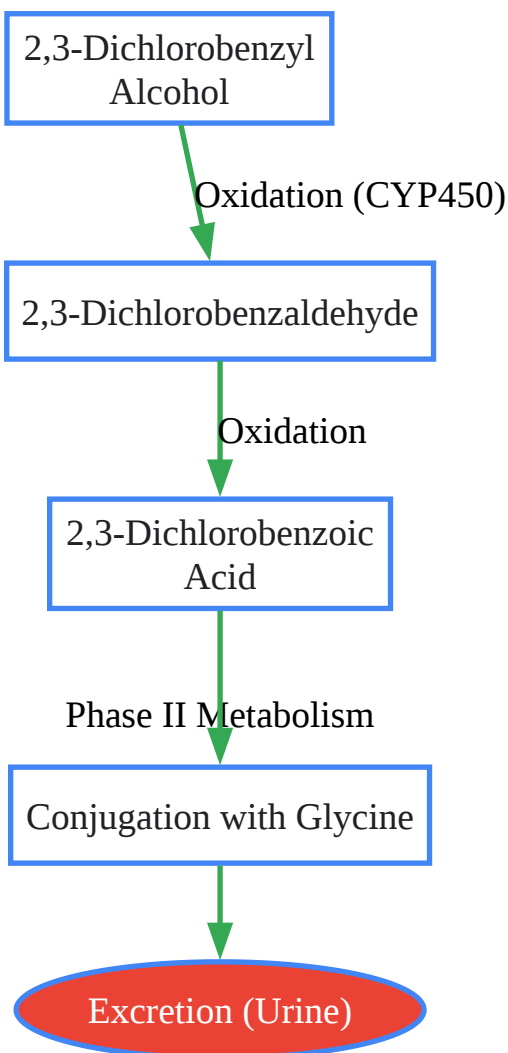
Halogenated aromatic compounds, such as dichlorobenzyl alcohol, are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.<sup>[12][13][14][15]</sup> The metabolism of 2,4-Dichlorobenzyl alcohol involves oxidation of the alcohol group to form the corresponding carboxylic acid, which is then conjugated to form hippuric acid and excreted in the urine.<sup>[4][16]</sup>

The general metabolic pathway for dichlorobenzyl alcohols likely involves two main phases:

- Phase I Metabolism: Oxidation of the benzyl alcohol to a benzaldehyde and then to a benzoic acid derivative, primarily catalyzed by Cytochrome P450 enzymes.<sup>[13][14][15]</sup>
- Phase II Metabolism: Conjugation of the resulting carboxylic acid with glycine to form a hippuric acid derivative, which is more water-soluble and readily excreted.

Bioactivation of chlorinated aromatic compounds by CYP enzymes can sometimes lead to the formation of reactive intermediates that can cause cellular damage, although this has not been specifically demonstrated for **2,3-Dichlorobenzyl alcohol**.

## Phase I Metabolism (Liver)



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Figure 2: Postulated Metabolic Pathway.

## Safe Handling and Emergency Procedures

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.<sup>[1]</sup>

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

Handling: Avoid contact with skin, eyes, and clothing.<sup>[1]</sup> Do not eat, drink, or smoke when using this product.<sup>[1]</sup> Wash hands thoroughly after handling.<sup>[1]</sup>

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures:

- If Swallowed: Call a poison center or doctor if you feel unwell.<sup>[1]</sup> Rinse mouth.<sup>[1]</sup>
- If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.<sup>[1]</sup>

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